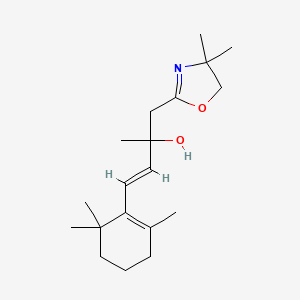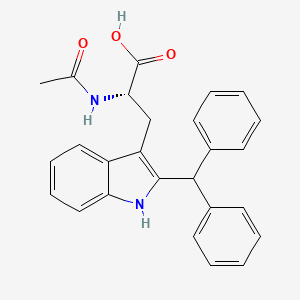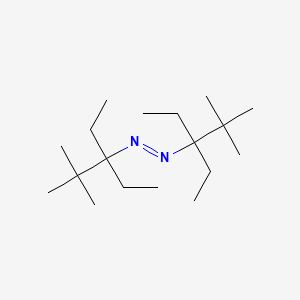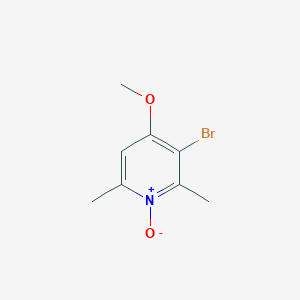
Tris(cyclopentylmethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentylmethyl)alumane is an organoaluminum compound characterized by the presence of three cyclopentylmethyl groups attached to an aluminum atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. It is used in various applications, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentylmethyl)alumane typically involves the reaction of aluminum trichloride with cyclopentylmethyl magnesium chloride in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{CH}_2\text{MgCl} \rightarrow \text{Al}(\text{C}_5\text{H}_9\text{CH}_2)_3 + 3 \text{MgCl}_2 ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(cyclopentylmethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyclopentylmethyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various organic halides can be used for substitution reactions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Applications De Recherche Scientifique
Tris(cyclopentylmethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development
Propriétés
Numéro CAS |
54542-98-2 |
|---|---|
Formule moléculaire |
C18H33Al |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
tris(cyclopentylmethyl)alumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-6-4-2-3-5-6;/h3*6H,1-5H2; |
Clé InChI |
YVPVMJXWJKZFAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C[Al](CC2CCCC2)CC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)





